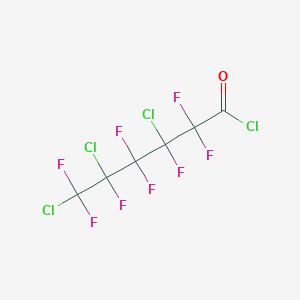

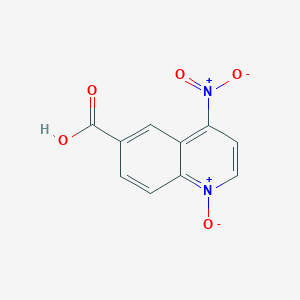

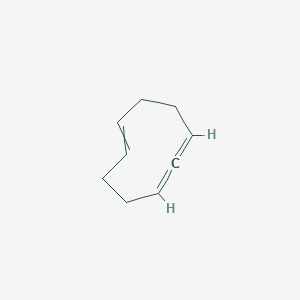

![molecular formula C8H10O2 B075248 (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1195-12-6](/img/structure/B75248.png)

(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

説明

Synthesis Analysis

The synthesis of related bicyclic compounds often involves complex reactions that yield precursors to various substrates useful in further chemical transformations. For instance, the preparation of (r)-(+)-7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a precursor for ring opening metathesis polymerization (ROMP), is achieved through enzymatic kinetic resolution (Schueller, Manning, & Kiessling, 1996). This highlights the innovative approaches in synthesizing bicyclic compounds with specific configurations.

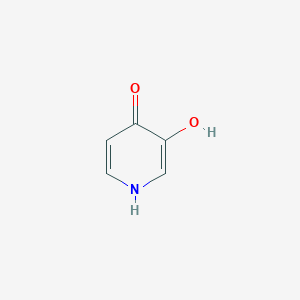

Molecular Structure Analysis

The crystal and molecular structure of closely related compounds like bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid have been elucidated using single-crystal X-ray diffraction techniques, revealing monoclinic crystals with specific bond distances and angles characteristic of the bicyclo[2.2.1] framework. This analysis confirms the asymmetry in bond distances and hydrogen bonding patterns forming infinite chains (Pfluger, Harlow, & Simonsen, 1973).

Chemical Reactions and Properties

Bicyclo[2.2.1] compounds undergo various chemical reactions, demonstrating a range of reactivities due to their unique structure. The transformation into carbohydrate-substituted monomer appropriate for ROMP showcases the compound's versatility in forming materials with specific properties (Schueller, Manning, & Kiessling, 1996).

Physical Properties Analysis

The physical properties of these compounds are closely tied to their molecular structures. For instance, the crystallographic analysis provides insights into their solid-state characteristics, including the geometry and thermal motions of atoms within the molecule, which influence their physical behavior (Pfluger, Harlow, & Simonsen, 1973).

科学的研究の応用

Synthesis of Carbocyclic Nucleoside Analogues : This compound is used as a chiral building block in the synthesis of carbocyclic nucleoside analogues, such as the antiviral antibiotic aristeromycin (Helmchen, Krotz, Neumann, & Ziegler, 1993).

193 nm Photoresist Materials : It's used in the synthesis of new alicyclic polymers designed for 193 nm photoresist materials, particularly in cycloaliphatic co- and terpolymers (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).

Addition Polymerization Catalysts : The compound is involved in the preparation of homo- and copolymers containing repeating units based on its derivatives, with applications in polymerization catalysis (Reinmuth, Mathew, Melia, & Risse, 1996).

Ring Opening Metathesis Polymerization : It is utilized as a precursor for substrates in ring opening metathesis polymerization (ROMP), which is significant for the creation of carbohydrate-substituted monomers (Schueller, Manning, & Kiessling, 1996).

Corrosion-Protective Properties : Acetylenic esters of this acid were prepared and examined for their protective properties against acid corrosion of steel (Mamedov, 2004).

Microbiological Asymmetric Hydroxylation : The compound has been studied for its potential in microbiological asymmetric hydroxylation, providing chiral synthons for cyclopentanoids (Yamazaki & Maeda, 1985).

Photoresist Compositions for Lithography : It is used in formulating photoresist compositions for 193 nm lithography, involving cycloaliphatic co- and terpolymers (Okoroanyanwu, Byers, Shimokawa, & Willson, 1998).

UV-Induced Modulation of Refractive Index : The compound is used in photoreactive polymers for modulating the refractive index and surface properties under UV irradiation (Griesser, Kuhlmann, Wieser, Kern, & Trimmel, 2009).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful .

特性

IUPAC Name |

(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGUSUBEMUKACF-DSYKOEDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@H]([C@H]1C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。